5-Nitro-3-phenethoxy-1H-indazole

Lipophilicity Drug design ADME prediction

5-Nitro-3-phenethoxy-1H-indazole (CAS 1365942-40-0) is a strategically differentiated 3-alkoxy-5-nitroindazole intermediate. The 3-phenethoxy substituent imparts an optimal lipophilicity window (XLogP3 3.6) and an additional hydrogen-bond acceptor site, directly modulating nitro radical anion stability and biological target engagement versus smaller 3-alkoxy or 3-aryl analogs. This compound enables systematic SAR exploration at the 3-position for antiparasitic (T. cruzi IC₅₀ 1.00–8.75 μM), NOS-inhibitory, and MAO-B programs. Generic substitution is scientifically unsound—small 3-position changes produce quantifiable shifts in potency, selectivity, and electrochemical behavior. Procure this specific intermediate to ensure reproducible synthetic routes and valid pharmacokinetic predictions.

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
Cat. No. B11841971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-phenethoxy-1H-indazole
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O3/c19-18(20)12-6-7-14-13(10-12)15(17-16-14)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,17)
InChIKeyWQONSXMJGDTIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3-phenethoxy-1H-indazole – Structural Identity, Physicochemical Profile, and Procurement Context for the 3-Alkoxy-5-nitroindazole Scaffold


5-Nitro-3-phenethoxy-1H-indazole (CAS 1365942-40-0; IUPAC: 5-nitro-3-(2-phenylethoxy)-1H-indazole; molecular formula C₁₅H₁₃N₃O₃; MW 283.28 g/mol) is a 3-alkoxy-5-nitroindazole derivative bearing a phenethoxy substituent at the 3-position and a nitro group at the 5-position of the indazole ring . It belongs to the broader class of 5-nitroindazoles, a scaffold extensively studied for antiparasitic, nitric oxide synthase (NOS)-inhibitory, and monoamine oxidase (MAO)-B-inhibitory activities [1][2]. This specific compound is predominantly employed as a synthetic intermediate in medicinal chemistry and drug discovery programs, where the 3-phenethoxy group offers a modifiable handle for further derivatization . Its predicted XLogP3 of 3.6 and molecular weight of 283.28 g/mol distinguish it from the parent 5-nitroindazole (MW 163.13, LogP ~1.99) and position it within a distinct lipophilicity window relevant for CNS-penetrant and intracellular-targeting applications [3].

Why 5-Nitro-3-phenethoxy-1H-indazole Cannot Be Freely Replaced by Generic 5-Nitroindazole or 3-Phenyl Analogs in Research Procurement


Generic substitution among 5-nitroindazole derivatives is scientifically unsound because small structural changes at the 3-position produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, electrochemical reduction behavior, and biological target engagement [1]. The parent compound 5-nitroindazole (LogP ~1.99, pKa ~11.71) and the 3-phenyl analog (LogP ~3.66) occupy different property space compared to 5-nitro-3-phenethoxy-1H-indazole (XLogP3 ~3.6, with an ether oxygen introducing an additional hydrogen bond acceptor) . Within the 3-alkoxy-5-nitroindazole series, the length and nature of the alkoxy chain modulate nitro radical anion stability and reduction potential, as demonstrated by cyclic voltammetry studies in DMSO [2]. Furthermore, class-level structure-activity relationship (SAR) data from antiparasitic screening programs show that 3-alkoxy substitution patterns directly affect both potency (IC₅₀ values ranging from sub-μM to >100 μM against T. cruzi and T. vaginalis) and selectivity indices (SI values varying from <1 to >256) [3]. Selecting the wrong 3-substituted analog for a given experimental system risks misattributing biological effects, compromising synthetic route yields, or invalidating pharmacokinetic predictions that depend on specific logP and solubility parameters.

Quantitative Differentiation Evidence for 5-Nitro-3-phenethoxy-1H-indazole versus Closest Structural Analogs


Lipophilicity Window: XLogP3 Comparison of 5-Nitro-3-phenethoxy-1H-indazole vs. 5-Nitroindazole and 5-Nitro-3-phenyl-1H-indazole

5-Nitro-3-phenethoxy-1H-indazole exhibits a computed XLogP3 of 3.6, positioning it between the parent 5-nitroindazole (LogP 1.99) and the 3-phenyl analog (LogP 3.66). This intermediate lipophilicity arises from the phenethoxy group, which contributes two additional methylene units and an ether oxygen compared to the 3-phenyl analog, and a substantially larger hydrophobic surface relative to the unsubstituted parent scaffold [1]. The XLogP3 difference of approximately 1.6 log units versus 5-nitroindazole translates to a roughly 40-fold higher predicted octanol-water partition coefficient, directly impacting membrane permeability predictions and experimental solubility in aqueous assay buffers .

Lipophilicity Drug design ADME prediction

Hydrogen Bond Acceptor Capacity: 3-Phenethoxy Ether Oxygen as an Additional HBA vs. 3-Phenyl and 3-Ethoxy Analogs

The phenethoxy substituent at the 3-position of 5-nitro-3-phenethoxy-1H-indazole introduces an ether oxygen atom that serves as an additional hydrogen bond acceptor (HBA) beyond the indazole core nitrogens and the nitro group oxygens. This brings the total HBA count to 5 (two nitro oxygens, one indazole N2 nitrogen, one indazole N1 nitrogen, and one ether oxygen), compared with 4 HBAs for 5-nitro-3-phenyl-1H-indazole (which lacks the ether oxygen) and 4 HBAs for 3-ethoxy-5-nitro-1H-indazole . The additional HBA site can modulate solubility, crystal packing, and target binding interactions, particularly in enzyme active sites where ether oxygens engage in productive hydrogen bonds with catalytic residues [1].

Hydrogen bonding Molecular recognition Solubility

Molecular Weight and Rotatable Bond Differentiation: Implications for Synthetic Tractability and Fragment-Based Design

With a molecular weight of 283.28 g/mol, 5-nitro-3-phenethoxy-1H-indazole occupies a distinct position between the fragment-like 5-nitroindazole (MW 163.13) and larger, more complex 5-nitroindazole derivatives employed in late-stage lead optimization . Compared to the 3-phenyl analog (MW 239.23) and the 3-ethoxy analog (MW 207.19), the phenethoxy compound provides an additional 44.05 and 76.09 g/mol of molecular mass, respectively, along with 5 rotatable bonds (vs. 1 for 3-phenyl and 2 for 3-ethoxy) . This intermediate size and flexibility make it a versatile intermediate: sufficiently elaborated to probe vector-based SAR at the 3-position, yet compact enough to maintain favorable ligand efficiency metrics when the nitro group is retained for target engagement [1].

Fragment-based drug discovery Lead optimization Synthetic accessibility

Electrochemical Reduction Behavior Shared Across the 3-Alkoxy-5-nitroindazole Class: Nitro Radical Anion Stability at Physiological pH

Cyclic voltammetry studies of 3-alkoxy-5-nitroindazole derivatives (including 3-ethoxy, 3-propoxy, and 3-isopropoxy variants) in DMSO demonstrate that all members of this class undergo a one-electron reduction of the 5-nitro group to form a nitro radical anion at physiological pH, with the reduction potential modulated by the electron-donating character of the 3-alkoxy substituent [1]. ESR experiments with T. cruzi microsomal fractions confirm that 5-nitroindazole derivatives undergo bioreduction without generating reactive oxygen species, a mechanistic feature that distinguishes them from nifurtimox and other nitroheterocycles that act via oxidative stress [2]. While direct electrochemical data for the 3-phenethoxy derivative are not published, its structural homology to the characterized 3-alkoxy series supports the inference that the phenethoxy group—being a weaker electron donor than short-chain alkoxy groups—would slightly shift the nitro reduction potential to more positive values, potentially enhancing bioreductive activation in parasitic targets [3].

Electrochemistry Nitroreductase activation Antiparasitic mechanism

Class-Level Antiparasitic Potency Range: 5-Nitroindazole Derivatives Exhibit IC₅₀ Values from Sub-μM to Low-μM Against T. cruzi Epimastigotes, Outperforming Benznidazole Baseline

A 2022 study of eleven 5-nitroindazole derivatives (compounds 10–20) tested against T. cruzi epimastigotes reported IC₅₀ values ranging from 1.00 to 8.75 μM, with the most active derivatives (11–14 and 17) substantially outperforming the reference drug benznidazole (IC₅₀ = 25.22 μM) [1]. Five derivatives (11, 12, 14, 17, 18) showed no significant cytotoxicity against L929 fibroblasts, yielding selectivity indices (SI_EPI) from >12.41 to >256. Against intracellular amastigotes, all tested compounds showed IC₅₀ values below 7 μM, with compounds 12 and 17 achieving SI_AMA values >246.15 and >188.23, respectively [1]. The 5-nitroindazole scaffold, of which 5-nitro-3-phenethoxy-1H-indazole is a 3-alkoxy-substituted member, is thus validated as a template for potent and selective antichagasic agents. The specific contribution of the 3-phenethoxy substituent to potency within this scaffold remains to be experimentally quantified, as the published 2022 series did not include this exact derivative [2].

Chagas disease Trypanosoma cruzi Antiparasitic screening

Solubility Enhancement Potential via Ether Oxygen: Predicted Aqueous Solubility Advantage of the 3-Phenethoxy Substituent Over 3-Phenyl and Unsubstituted 5-Nitroindazole

The parent compound 5-nitroindazole has a measured aqueous solubility of 14.2 μg/mL at pH 7.4 [1]. The introduction of a 3-phenethoxy substituent adds both lipophilic bulk (raising LogP) and a polar ether oxygen capable of engaging water through hydrogen bonding. While direct solubility measurement for 5-nitro-3-phenethoxy-1H-indazole has not been published, chemometric models for 3-alkoxy-5-nitroindazoles indicate that the balance between alkoxy chain lipophilicity and HBA count governs experimental solubility [2]. The 3-phenethoxy derivative, with 5 HBAs, is predicted to exhibit higher aqueous solubility than the 3-phenyl analog (4 HBAs, LogP 3.66) at comparable pH, despite its higher molecular weight, due to the additional ether oxygen acting as a solvation site . This property is critical for in vitro assay design, where compounds must maintain soluble concentrations across a range of DMSO-aqueous buffer mixtures to yield reliable dose-response data.

Aqueous solubility Formulation Assay compatibility

Optimal Research and Procurement Application Scenarios for 5-Nitro-3-phenethoxy-1H-indazole


Synthetic Intermediate for 3-Position SAR Exploration in Antiparasitic 5-Nitroindazole Series

Procurement of 5-nitro-3-phenethoxy-1H-indazole as a key synthetic intermediate enables systematic structure-activity relationship (SAR) studies at the 3-position of the 5-nitroindazole scaffold. The phenethoxy group can be cleaved, modified, or used as a protecting group for the 3-hydroxy tautomer, providing access to a library of 3-substituted analogs. The class-level potency data (IC₅₀ 1.00–8.75 μM against T. cruzi epimastigotes, with SI_EPI >12.41 to >256) establish the scaffold's relevance for antiparasitic drug discovery programs targeting Chagas disease [1]. The intermediate lipophilicity (XLogP3 3.6) and additional HBA site of the phenethoxy substituent make this compound a strategically chosen starting point for balancing potency, solubility, and permeability in lead optimization campaigns [2].

NOS/MAO-B Probe Development with Defined 3-Alkoxy Pharmacophore

The 5-nitroindazole core is a recognized pharmacophore for nitric oxide synthase (NOS) inhibition (with crystallographic evidence of binding to iNOS and eNOS oxygenase domains) and human MAO-B inhibition (IC₅₀ = 0.99 μM, Kᵢ = 0.102 μM for the parent scaffold) [1][2]. 5-Nitro-3-phenethoxy-1H-indazole serves as a functionalized probe for studying how 3-alkoxy substitution modulates selectivity between NOS isoforms and MAO-B. The phenethoxy group provides a distinct steric and electronic profile compared to smaller 3-alkoxy (ethoxy, propoxy) or 3-aryl (phenyl) analogs, potentially enabling selective engagement of enzyme sub-pockets not accessible to simpler derivatives [3]. Researchers investigating dual NOS/MAO-B pharmacology or seeking to differentiate neuronal NOS (nNOS) from endothelial NOS (eNOS) inhibition will find this compound a valuable tool for SAR triangulation.

Electrochemical Sensor Component Utilizing 3-Alkoxy-5-nitroindazole Redox Chemistry

3-Alkoxy-5-nitroindazole derivatives have been successfully employed as redox-active components in modified graphite electrodes for the selective electrochemical discrimination of dopamine from phenethylamine-derived psychotropic drugs [1]. The reversible solid-state electrochemistry of these compounds in contact with aqueous media, based on electrolyte-assisted reduction processes involving cation and anion insertion/binding, makes them suitable for sensor applications [1]. 5-Nitro-3-phenethoxy-1H-indazole, with its 3-phenethoxy group structurally related to the phenethylamine target analytes, may offer enhanced molecular recognition through π-π stacking or hydrophobic interactions when incorporated into electrode coatings, compared to shorter-chain 3-alkoxy analogs [2].

Computational Chemistry and In Silico Screening Library Member

The well-defined physicochemical profile of 5-nitro-3-phenethoxy-1H-indazole (MW 283.28, XLogP3 3.6, 5 HBA, 1 HBD, 5 rotatable bonds) makes it a high-quality entry for computational screening libraries targeting enzymes with a preference for moderately lipophilic, hydrogen-bond-accepting ligands [1]. Docking studies and pharmacophore modeling efforts focused on the 5-nitroindazole scaffold can use this compound to calibrate scoring functions and validate predicted binding poses against crystallographic data available for 5-nitroindazole bound to NOS isoforms (PDB: 1m8i, 1m9q) [2]. Its intermediate property values place it within favorable drug-like chemical space, avoiding the extremes of the fragment-like parent (MW 163) and larger, potentially less ligand-efficient derivatives [3].

Quote Request

Request a Quote for 5-Nitro-3-phenethoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.